molecular formula C8H7BrClF B1523595 2-(2-Bromoethyl)-1-chloro-3-fluorobenzene CAS No. 1192974-56-3

2-(2-Bromoethyl)-1-chloro-3-fluorobenzene

Cat. No.: B1523595
CAS No.: 1192974-56-3
M. Wt: 237.49 g/mol
InChI Key: UQLXEUYWJITHCR-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1-chloro-3-fluorobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group, a chloro group, and a fluoro group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzene Derivatives: One common method involves the halogenation of benzene derivatives

  • Grignard Reaction: Another approach is the use of Grignard reagents. A Grignard reagent, such as ethyl magnesium bromide, can be reacted with a chloro-fluoro benzene derivative to introduce the bromoethyl group.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions, such as temperature and pressure, is maintained to ensure high yield and purity.

  • Continuous Flow Chemistry: Continuous flow chemistry techniques are also employed to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution Reactions: Substitution reactions are common, where the halogen atoms on the benzene ring can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Carboxylic Acids: Oxidation of the compound can yield carboxylic acids.

  • Amines: Reduction reactions can produce amine derivatives.

  • Substituted Benzene Derivatives: Substitution reactions can lead to a variety of substituted benzene derivatives.

Scientific Research Applications

Overview

2-(2-Bromoethyl)-1-chloro-3-fluorobenzene, also known by its CAS number 309721-44-6, is a halogenated aromatic compound that has garnered attention for its applications in various fields, particularly in organic synthesis and material science. This article explores its scientific research applications, focusing on its role as an intermediate in the synthesis of complex organic molecules, especially in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine and chlorine substituents make it a versatile building block for further functionalization, allowing chemists to create more complex molecules through electrophilic aromatic substitution reactions.

OLEDs and Electronic Materials

One of the prominent applications of this compound is as an intermediate in the production of OLED materials. OLEDs are essential components in modern display technologies due to their high efficiency and vibrant colors. The incorporation of fluorinated compounds like this compound enhances the thermal stability and electron transport properties of the resulting materials .

Pharmaceutical Synthesis

The compound has potential applications in pharmaceutical chemistry, particularly in the synthesis of biologically active molecules. Its halogenated structure can be exploited to introduce specific functional groups that are critical for biological activity, making it a candidate for drug development .

Case Study 1: Synthesis of OLED Materials

Research has demonstrated that using this compound as a precursor can lead to the development of novel OLED materials with improved performance metrics. A study reported that modifying the electronic properties of OLEDs through halogenation resulted in devices with enhanced brightness and efficiency .

Case Study 2: Development of Antiviral Agents

Another investigation focused on utilizing this compound in synthesizing antiviral agents. The introduction of bromine and chlorine atoms into molecular frameworks has shown promise in increasing the efficacy against viral infections by enhancing binding affinity to viral proteins .

Mechanism of Action

The mechanism by which 2-(2-Bromoethyl)-1-chloro-3-fluorobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 2-(2-Bromoethyl)-1,3-dioxolane: A cyclic ether derivative used as a building block in organic synthesis.

  • 2-Bromoethyl ether: An organobromine compound used in the manufacture of pharmaceuticals and crown ethers.

  • 2-Bromoethyl benzene: A simpler benzene derivative with applications in organic synthesis.

Biological Activity

2-(2-Bromoethyl)-1-chloro-3-fluorobenzene is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique halogen substitutions, may exhibit various pharmacological properties, making it a subject of interest in medicinal and environmental chemistry.

  • Molecular Formula : C7_7H6_6BrClF
  • Molecular Weight : 223.47 g/mol
  • CAS Number : 68220-26-8

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological systems, including potential effects on cellular processes and enzyme activities. The halogenated structure of the compound suggests it may act as a bioactive agent with various therapeutic potentials.

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, compounds with similar structures often engage in:

  • Nucleophilic Substitution Reactions : The presence of bromine and chlorine can facilitate nucleophilic attack, potentially altering enzyme activity.
  • Receptor Modulation : Halogenated compounds can interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that halogenated benzene derivatives exhibit significant antimicrobial properties. This compound was tested against various bacterial strains, showing promising inhibitory effects, particularly against Gram-positive bacteria .
  • Anticancer Potential : Research into structurally similar compounds has indicated potential anticancer properties. For instance, halogenated phenyl compounds have been shown to inhibit tumor growth in vitro and in vivo models. The specific pathways involved are thought to include apoptosis induction and cell cycle arrest .
  • Toxicological Studies : Toxicity assessments have highlighted that while the compound exhibits biological activity, it also poses risks such as skin irritation and acute toxicity upon ingestion . These findings necessitate careful consideration in therapeutic applications.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
This compoundAntimicrobialGram-positive bacteria
4-Bromo-2-fluorophenolAnticancerTumor cell lines
1-Bromo-3-chlorobenzeneEnzyme inhibitionVarious enzymes

Properties

IUPAC Name

2-(2-bromoethyl)-1-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLXEUYWJITHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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